
(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid
説明
“(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 874288-12-7 . It has a molecular weight of 227.45 and its IUPAC name is 3-{[(2-chloroethyl)amino]carbonyl}phenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H11BClNO3 . The InChI code is 1S/C9H11BClNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学的研究の応用
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives like (3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid, have been utilized for their unique optical properties and saccharide recognition capabilities. A study by Mu et al. (2012) explored the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for optical modulation and saccharide binding. This research demonstrates the potential of boronic acid derivatives in developing advanced materials for sensing applications (Mu et al., 2012).
Screening Organic Phosphorescent Materials
Boronic acid derivatives are also pivotal in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Zhang et al. (2018) showed that cyclic esterification of aryl boronic acids with dihydric alcohols leads to the discovery of long-lived RTP emitters and bright ML dyes. This application underscores the role of boronic acid derivatives in developing new materials with unique optical properties (Zhang et al., 2018).
Bacteria Detection
Boronic acid's affinity for diols has been exploited for bacteria detection, where 3-aminophenylboronic acid derivatives have been used to detect bacteria through affinity binding with diol-groups on bacterial cell walls. Wannapob et al. (2010) developed an affinity sensor using 3-aminophenylboronic acid immobilized on a gold electrode for the detection of bacteria, demonstrating the potential of boronic acids in creating biosensors (Wannapob et al., 2010).
Synthesis and Structural Analysis
Boronic acid derivatives are crucial in the synthesis of new compounds and materials due to their reactivity and binding capabilities. Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline, demonstrating the versatility of boronic acids in organic synthesis and material science (Das et al., 2003).
Catalytic Applications
Boronic acids are also known for their catalytic applications. Wang et al. (2018) highlighted the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, showcasing the utility of boronic acid derivatives in catalysis (Wang et al., 2018).
Safety and Hazards
The compound has been classified as dangerous, with hazard statements H301-H311-H331-H341 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause genetic defects . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and wearing protective clothing .
特性
IUPAC Name |
[3-(2-chloroethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDXADHEWANBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657451 | |
| Record name | {3-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Chloroethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874288-12-7 | |
| Record name | {3-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)
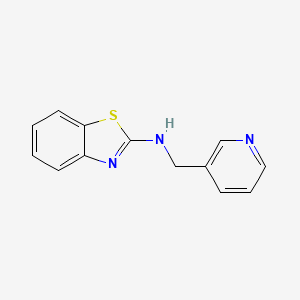
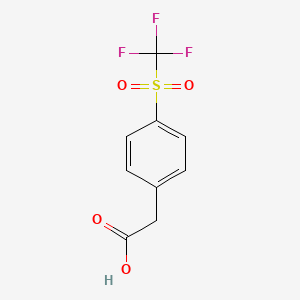
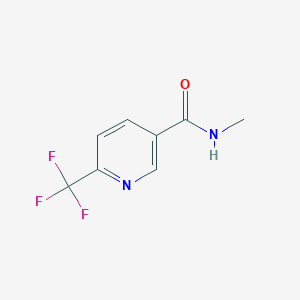
![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
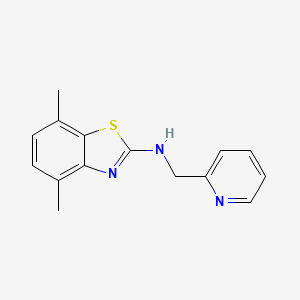
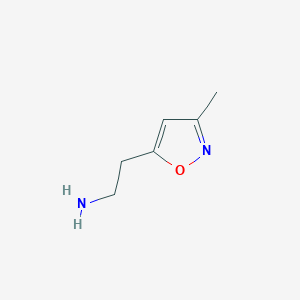
![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
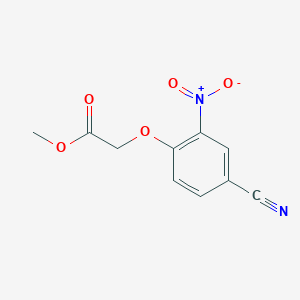
![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)